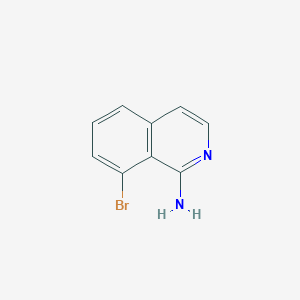

8-Bromoisoquinolin-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

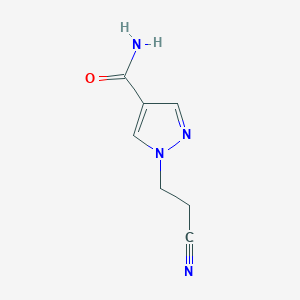

The synthesis of 8-Bromoisoquinolin-1-amine involves the use of N-propargyl aniline derivatives employing tin and indium chlorides . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride . Both types of reactions can also be utilized in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts SnCl2·2H2O or In powder .

Molecular Structure Analysis

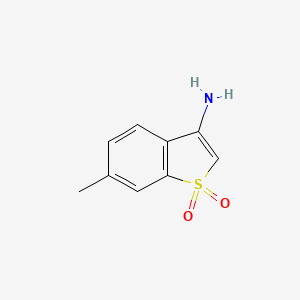

The molecular structure of 8-Bromoisoquinolin-1-amine is represented by the molecular formula C9H7BrN2 . The compound is part of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds .

Chemical Reactions Analysis

The chemical reactions involving 8-Bromoisoquinolin-1-amine are primarily associated with the formation of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives . These reactions are catalyzed by main group metal Lewis acids and involve formal hydroamination as well as hydroarylation methodology .

Scientific Research Applications

Chemical Synthesis

8-Bromoisoquinolin-1-amine is used in chemical synthesis . It is a valuable scaffold in organic synthesis . The compound can be used in the synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives .

Lewis Acid Catalysis

8-Bromoisoquinolin-1-amine can be used in intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology . This involves using mono-propargylated aromatic ortho-diamines .

Quinoline-8-amine Synthesis

Quinoline-8-amines, which act as valuable directing groups, ligands for coordination chemistry, and agents for various diseases, can be synthesized from 8-Bromoisoquinolin-1-amine .

Material Science

Scientists with experience in material science have used 8-Bromoisoquinolin-1-amine in their research .

Chromatography

8-Bromoisoquinolin-1-amine has been used in the field of chromatography .

Analytical Chemistry

In the field of analytical chemistry, 8-Bromoisoquinolin-1-amine has found its application .

Mechanism of Action

Target of Action

Unfortunately, the specific targets of 8-Bromoisoquinolin-1-amine are not well-documented in the literature. This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives have been studied for their potential biological activities, but the specific targets of 8-Bromoisoquinolin-1-amine remain to be identified .

Mode of Action

The mode of action of 8-Bromoisoquinolin-1-amine is currently unknown due to the lack of scientific studies specifically investigating this compound

Result of Action

The molecular and cellular effects of 8-Bromoisoquinolin-1-amine’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s stability and its interaction with targets .

properties

IUPAC Name |

8-bromoisoquinolin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHRKMAFAWPXEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoisoquinolin-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1378435.png)

![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1378448.png)